

# An In-depth Technical Guide to Neospiramycin I: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Neospiramycin I*

Cat. No.: *B134049*

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Neospiramycin I** for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy reference and comparison.

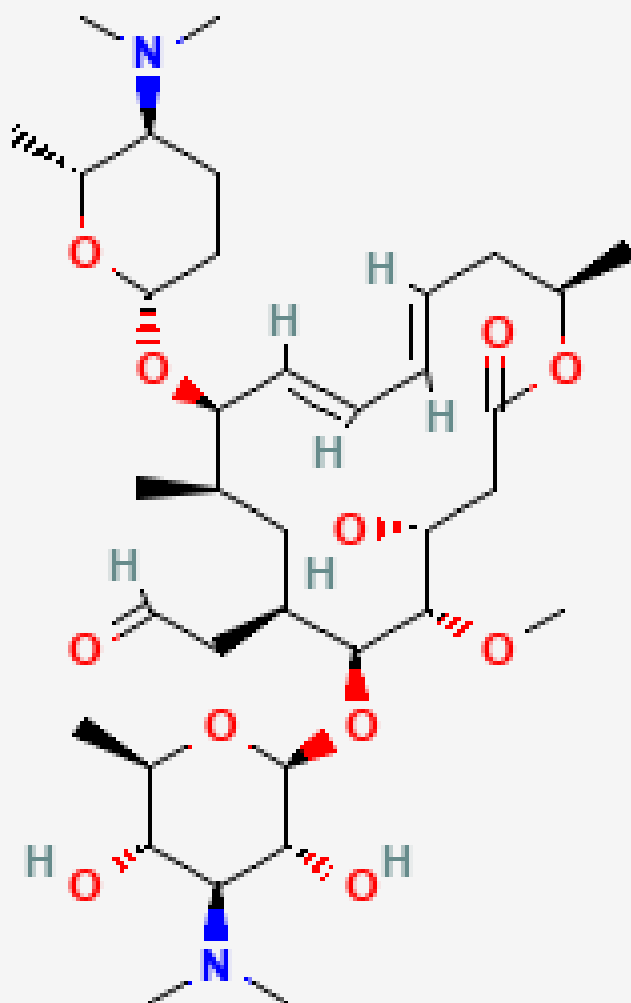
## Chemical Identity and Structure

**Neospiramycin I** is a macrolide antibiotic and a derivative of Spiramycin I.<sup>[1][2]</sup> It is characterized by a 16-membered lactone ring to which two deoxy sugars, forosamine and mycaminose, are attached.

Table 1: Chemical Identifiers of **Neospiramycin I**

Identifier	Value
IUPAC Name	2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[3]
CAS Number	70253-62-2[3]
Molecular Formula	C36H62N2O11[3]
Synonyms	Neo Spiramycin I[3]

The chemical structure of **Neospiramycin I** is provided below:



**Figure 1:** 2D Chemical Structure of **Neospiramycin I**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Neospiramycin I** is presented in the following table.

Table 2: Physicochemical Properties of **Neospiramycin I**

Property	Value	Source
Molecular Weight	698.9 g/mol	[3]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	13	PubChem
Rotatable Bond Count	9	PubChem
Topological Polar Surface Area	157 Å <sup>2</sup>	[3]
XLogP3-AA	2	PubChem

## Biological Activity and Mechanism of Action

**Neospiramycin I** is a bacteriostatic macrolide antibiotic.[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7]

## Antimicrobial Spectrum

**Neospiramycin I** has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are detailed in the table below.

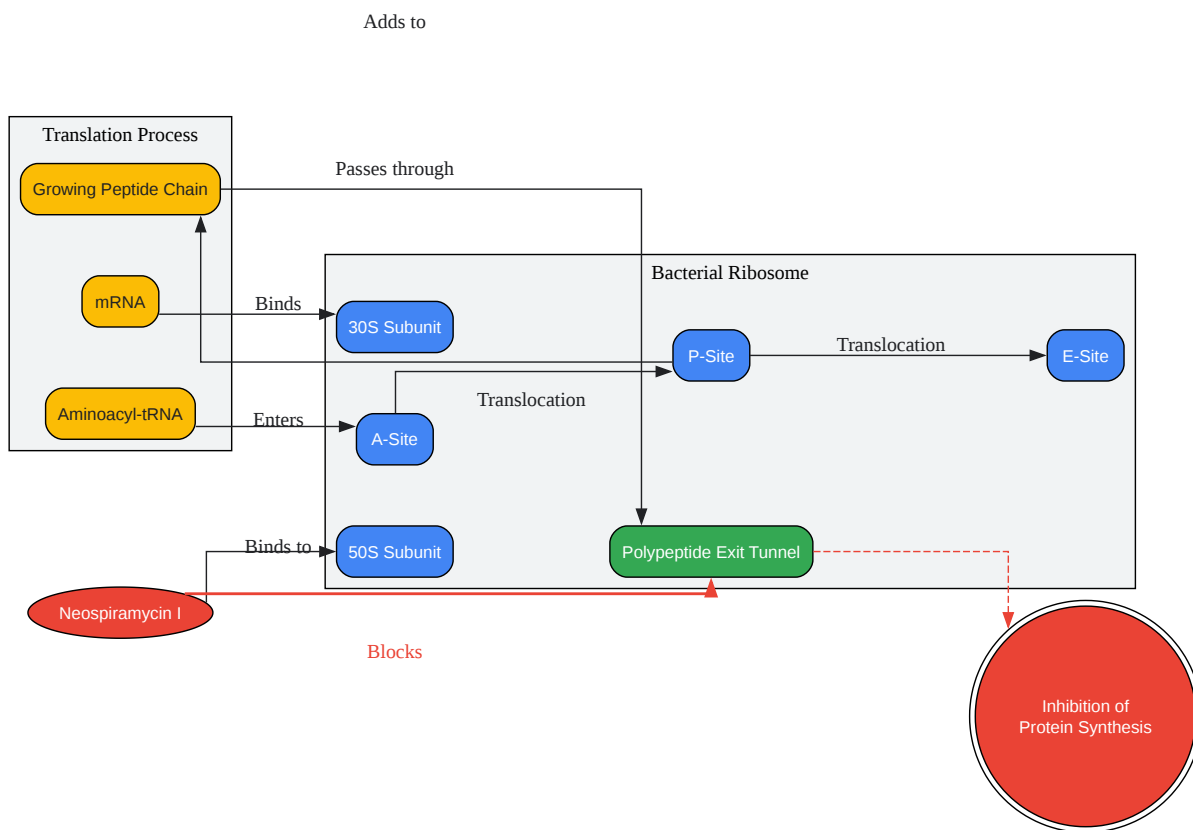
Table 3: Minimum Inhibitory Concentration (MIC) of **Neospiramycin I** against Various Bacterial Strains

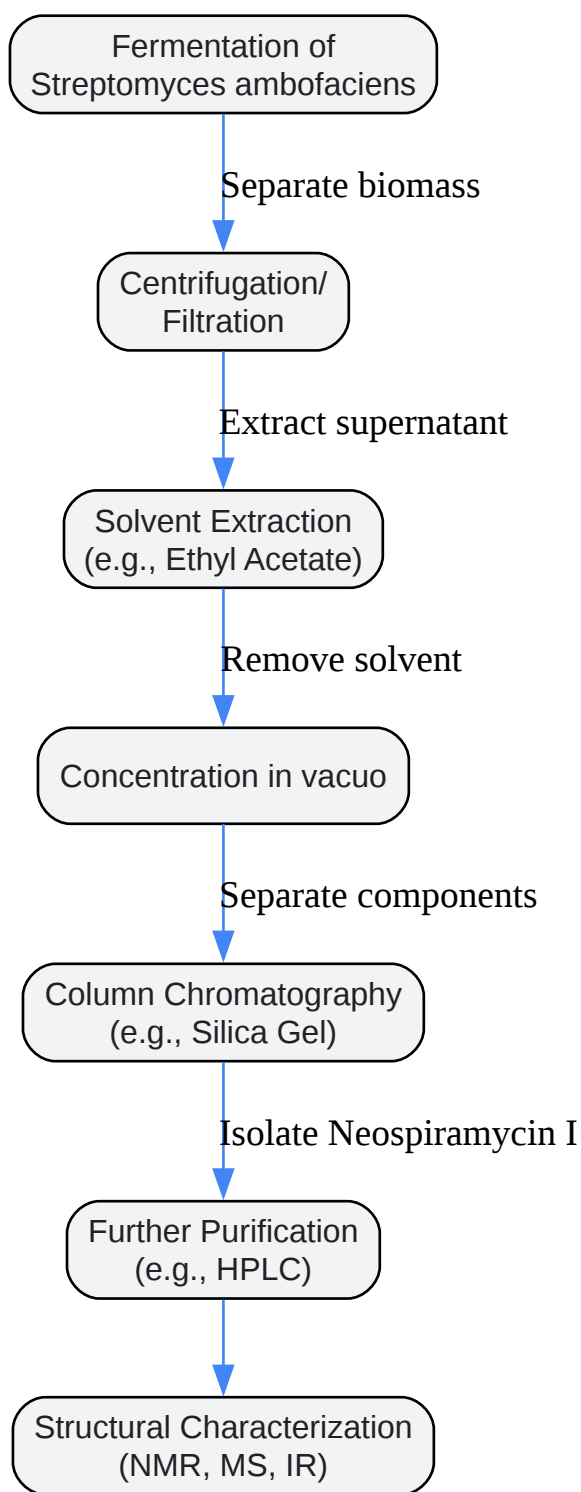
Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus (macrolide-sensitive KB210)	3.12[1][2]
Staphylococcus aureus (macrolide-resistant KB224)	>100[1][2]
Bacillus cereus	1.56[1][2]
Bacillus subtilis	3.12[1][2]
Micrococcus luteus	3.12[1][2]
Escherichia coli	50[1][2]
Klebsiella pneumoniae	12.5[1][2]

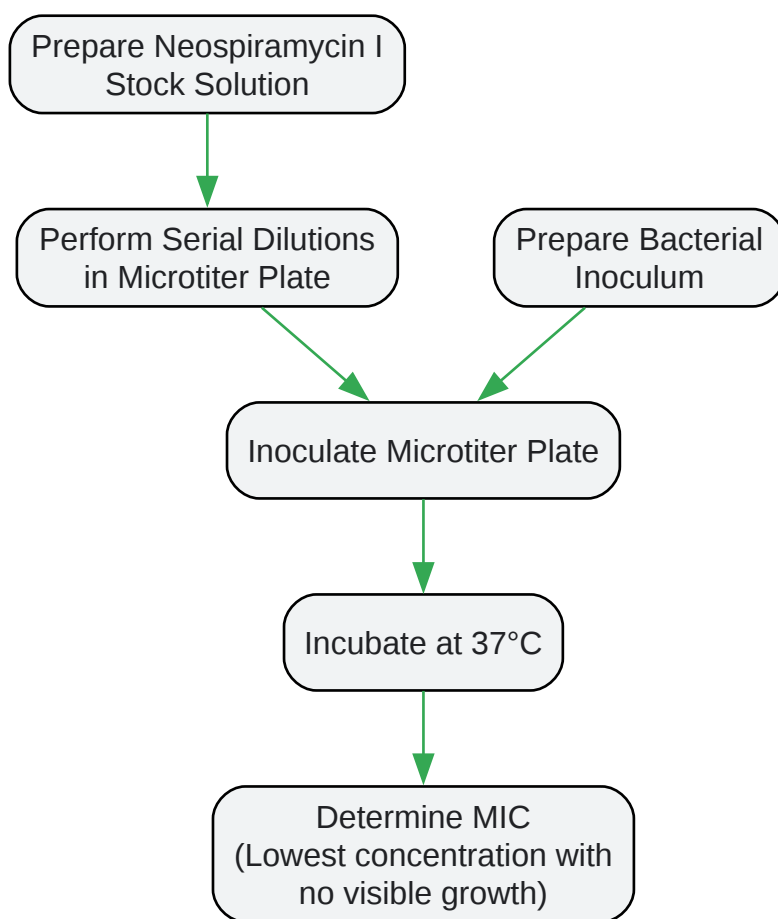
## Mechanism of Action

Like other macrolide antibiotics, **Neospiramycin I** exerts its effect by binding to the 50S subunit of the bacterial ribosome.[6][7] This binding event occurs within the polypeptide exit tunnel, leading to the inhibition of protein elongation by blocking the progression of the nascent peptide chain.[6] This ultimately results in the cessation of bacterial protein synthesis.[5]

**Neospiramycin I** has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]







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